molecular formula C17H22N4OS B2814342 3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320533-29-5

3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2814342
CAS No.: 2320533-29-5
M. Wt: 330.45
InChI Key: IHXSZLNJXHOEED-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the cyclopropylpyridazine moiety. This is followed by the formation of the piperidine ring and its subsequent attachment to the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine
  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone
  • 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile

Uniqueness

What sets 3-Cyclopropyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine apart from similar compounds is its specific combination of functional groups and heterocyclic rings. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-11-23-17(18-12)21-8-6-13(7-9-21)10-22-16-5-4-15(19-20-16)14-2-3-14/h4-5,11,13-14H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXSZLNJXHOEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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